1-Boc-4-(2-carboxybenzyl)piperazine CAS number and synonyms
1-Boc-4-(2-carboxybenzyl)piperazine CAS number and synonyms
An In-depth Technical Guide to 1-Boc-4-(2-carboxyphenyl)piperazine
Executive Summary: This document provides a comprehensive technical overview of 1-Boc-4-(2-carboxyphenyl)piperazine, a key building block in modern medicinal chemistry and pharmaceutical development. The guide details its physicochemical properties, CAS number, and common synonyms. It further explores its core applications, elucidates a representative synthetic pathway, describes key chemical transformations, and provides standardized protocols for analysis and safe handling. This guide is intended for researchers, chemists, and drug development professionals who utilize advanced chemical intermediates.
Introduction to a Privileged Scaffold Intermediate
The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing frequently in drugs targeting a wide array of conditions, particularly those affecting the central nervous system (CNS).[1] Its unique structure, featuring two nitrogen atoms, allows for diverse functionalization, enabling chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. 1-Boc-4-(2-carboxyphenyl)piperazine (CAS: 444582-90-5) is a highly valuable derivative of this scaffold.[2] It incorporates two critical functionalities on a single, stable molecule:
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A tert-butyloxycarbonyl (Boc) protecting group on one nitrogen, which offers robust protection under various reaction conditions but can be selectively removed under acidic conditions. This feature is fundamental to multi-step, controlled syntheses.[3]
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A carboxylic acid moiety on an ortho-substituted phenyl ring, providing a reactive handle for amide bond formation, esterification, or other coupling reactions.[2]
This dual functionality makes it an ideal starting material for constructing complex molecules and exploring structure-activity relationships (SAR) in drug discovery programs.[4]
Physicochemical Properties and Identification
Correctly identifying a chemical intermediate is the foundation of reproducible science. The key identifiers and properties for this compound are summarized below.
Chemical Structure
The molecular structure consists of a piperazine ring N-1 substituted with a Boc group and N-4 substituted with a 2-carboxyphenyl group.
Caption: Chemical structure of 1-Boc-4-(2-carboxyphenyl)piperazine.
Identifiers and Properties
| Property | Value | Source |
| CAS Number | 444582-90-5 | [2] |
| Synonyms | 1-(2-Carboxyphenyl)piperazine-4-carboxylic acid tert-butyl ester; 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid | [2] |
| Molecular Formula | C₁₆H₂₂N₂O₄ | [2] |
| Molecular Weight | 306.36 g/mol | [2] |
| Appearance | White powder | [2] |
| Purity | ≥ 97% (by HPLC) | [2] |
| MDL Number | MFCD04115068 | [2] |
| PubChem ID | 2756776 | [2] |
Synthesis and Mechanistic Insights
The synthesis of 1-Boc-4-(2-carboxyphenyl)piperazine typically involves the coupling of 1-Boc-piperazine with a suitable 2-substituted benzoic acid derivative. A common and effective method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.
Causality: This approach is favored due to its high functional group tolerance, allowing the carboxylic acid and Boc-ester to remain intact, and its generally high yields. The choice of 1-Boc-piperazine as a starting material is strategic; the Boc group passivates the N-1 nitrogen, ensuring that the coupling reaction occurs selectively at the unprotected N-4 secondary amine.[1]
Caption: General synthetic workflow for 1-Boc-4-(2-carboxyphenyl)piperazine.
Experimental Protocol: Synthesis
Disclaimer: This protocol is illustrative and should be adapted and optimized by a qualified chemist. All work should be performed in a fume hood with appropriate personal protective equipment (PPE).
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Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., Argon), add 2-bromobenzoic acid methyl ester (1.0 eq), 1-Boc-piperazine (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand like Xantphos (0.04 eq), and a base such as Cs₂CO₃ (2.0 eq).
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Coupling Reaction: Add anhydrous toluene as the solvent. Heat the reaction mixture to 100-110 °C and stir overnight. Monitor the reaction progress by TLC or LC-MS.
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Workup & Isolation: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through celite to remove the catalyst. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄. Concentrate the solvent under reduced pressure to yield the crude ester intermediate.
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Hydrolysis: Dissolve the crude intermediate in a mixture of THF and water. Add lithium hydroxide (LiOH, 2-3 eq) and stir at room temperature until the ester is fully consumed (monitor by TLC/LC-MS).
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Final Purification: Remove the THF under reduced pressure. Acidify the remaining aqueous solution to pH ~4-5 with 1N HCl. The product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 1-Boc-4-(2-carboxyphenyl)piperazine as a white powder.
Core Applications in Medicinal Chemistry
This compound is a versatile intermediate used across various stages of pharmaceutical research and development.
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Pharmaceutical Development: It serves as a crucial building block in the synthesis of complex pharmaceutical agents, particularly those targeting neurological disorders where the arylpiperazine motif is prevalent.[2] Its structure is foundational for creating potential antidepressants and anxiolytics.
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Medicinal Chemistry: The distinct reactive sites allow for the creation of large compound libraries for high-throughput screening. Chemists utilize the carboxylic acid for amide coupling to explore one vector of chemical space, and then, after Boc deprotection, functionalize the newly freed secondary amine to explore a second vector. This systematic approach is key to discovering new therapeutic agents with improved pharmacological profiles.[2][4]
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Biochemical Research: Derivatives are used to create chemical probes to study receptor interactions and signaling pathways, helping to elucidate complex biological processes.[2]
Key Chemical Transformations
The synthetic utility of 1-Boc-4-(2-carboxyphenyl)piperazine stems from the orthogonal nature of its two primary functional groups. This allows for selective and sequential reactions.
Caption: Key orthogonal reaction pathways for the title compound.
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Carboxylic Acid Derivatization: The carboxylic acid is readily converted into amides, esters, or acid chlorides. Amide coupling with various amines is the most common transformation, typically facilitated by coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU. This reaction leaves the Boc group untouched.[3]
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Boc Group Removal (Deprotection): The Boc group is stable to basic and nucleophilic conditions but is easily cleaved under acidic conditions.[3] Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane efficiently exposes the secondary amine at the N-1 position, which can then be used for subsequent functionalization (e.g., alkylation, acylation, or reductive amination).[3]
Analytical and Quality Control Protocols
Ensuring the purity and identity of the material is critical. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.[2]
Protocol: Purity Analysis by Reverse-Phase HPLC
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System Preparation:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Flow Rate: 1.0 mL/min.
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Detector: UV at 254 nm.
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Sample Preparation: Accurately weigh ~1 mg of 1-Boc-4-(2-carboxyphenyl)piperazine and dissolve it in 1 mL of a 1:1 mixture of Acetonitrile/Water to create a 1 mg/mL stock solution.
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Gradient Elution:
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0-2 min: 5% B
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2-15 min: Linear gradient from 5% to 95% B
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15-18 min: Hold at 95% B
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18-19 min: Linear gradient from 95% to 5% B
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19-22 min: Hold at 5% B (re-equilibration)
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Injection & Analysis: Inject 5-10 µL of the sample solution. Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
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System Validation: The protocol is considered valid if a blank injection shows no interfering peaks and the retention time of the main analyte is consistent across multiple injections.
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety protocols must be strictly followed.[5][6]
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Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[6]
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Handling:
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Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.[5]
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Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[7]
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Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[5]
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Storage:
Conclusion
1-Boc-4-(2-carboxyphenyl)piperazine is a sophisticated and indispensable chemical intermediate. Its well-defined structure, featuring orthogonally protected reactive sites, provides chemists with a reliable and versatile platform for the synthesis of novel and complex molecules. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective application in advancing pharmaceutical research and drug discovery.
References
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Boc-piperazine-benzoic acid|162046-66-4|MSDS - DC Chemicals. [Link]
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MSDS of 1,4-Di-Boc-piperazine-2-carboxylic acid. [Link]
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Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate - ResearchGate. [Link]
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- 4. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 5. Boc-piperazine-benzoic acid|162046-66-4|MSDS [dcchemicals.com]
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